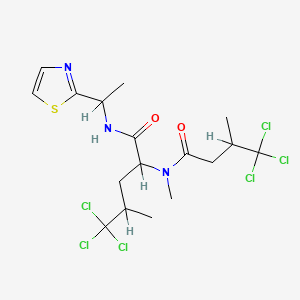
Dysidenine
Description
Dysidenine is a brominated alkaloid isolated from marine sponges of the genus Dysidea, renowned for its complex polyhalogenated structure and bioactive properties. Its molecular framework consists of a pyrrolo[2,3-d]pyrimidine core substituted with multiple bromine atoms, conferring unique electronic and steric characteristics . This compound exhibits potent antimicrobial, cytotoxic, and enzyme-inhibitory activities, making it a subject of interest in drug discovery and marine natural product chemistry. Its biosynthesis involves halogenation via vanadium-dependent haloperoxidases, a pathway shared with other marine-derived halogenated compounds .
Properties
CAS No. |
65647-65-6 |
|---|---|
Molecular Formula |
C17H23Cl6N3O2S |
Molecular Weight |
546.2 g/mol |
IUPAC Name |
5,5,5-trichloro-4-methyl-2-[methyl-(4,4,4-trichloro-3-methylbutanoyl)amino]-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28) |
InChI Key |
BFVRAKVNXYQMID-UHFFFAOYSA-N |
SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Other CAS No. |
67528-34-1 |
Synonyms |
dysidenin dysidenine |
Origin of Product |
United States |
Comparison with Similar Compounds
Dysidenine belongs to a class of polyhalogenated alkaloids, which includes structurally and functionally related compounds such as Econazole , Menadione , and pyridine derivatives. Below is a detailed comparative analysis:
Structural Comparison
Key Observations :
- This compound’s brominated aryl system enhances its lipophilicity and membrane permeability compared to chlorinated analogs like Econazole .
- Unlike Menadione, which lacks halogens, this compound’s bioactivity is tightly linked to bromine-induced electron-withdrawing effects, stabilizing interactions with biological targets .
Bioactive Properties
Key Findings :
- This compound’s cytotoxicity surpasses pyridine derivatives due to its ability to intercalate DNA and disrupt topoisomerase activity .
- Econazole’s specificity for fungal targets contrasts with this compound’s broader antimicrobial spectrum, attributed to differences in halogen placement and ring saturation .
Analytical and Spectral Data
This compound’s structural elucidation relies on ¹³C-NMR and mass spectrometry , with key spectral signatures:
- ¹³C-NMR : Peaks at δ 110–130 ppm (brominated carbons) and δ 150 ppm (imidazole N-C) .
- ESI-MS : [M+H]⁺ at m/z 489.2 (C₁₅H₁₀Br₃N₃O) .
Comparative spectral data for related compounds:
| Compound | ¹³C-NMR (δ ppm) | ESI-MS ([M+H]⁺) | |
|---|---|---|---|
| This compound | 110–130 (Br-C), 150 (N-C) | 489.2 | |
| Econazole | 125–140 (Cl-C), 155 (N-C) | 381.0 | |
| Pyridine derivative | 120–135 (C-Cl/Br), 145 (N) | 250–400 (variable) |
Insight : this compound’s bromination pattern generates distinct deshielding effects in NMR, distinguishing it from chlorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


